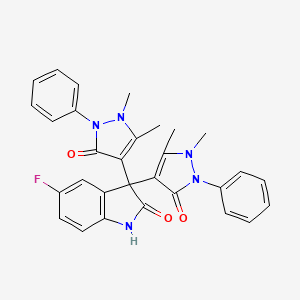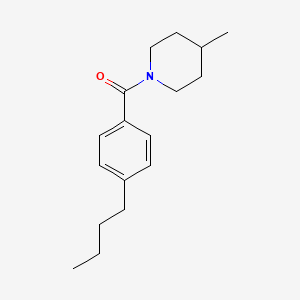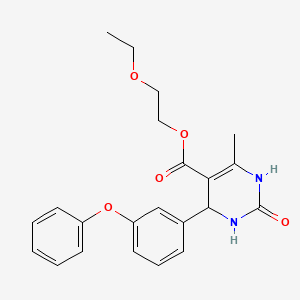![molecular formula C17H15BrClN3OS B5012481 N-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5012481.png)
N-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide, also known as CTAP, is a chemical compound that has been widely used in scientific research. It is a selective antagonist of the mu-opioid receptor and has been shown to have potential therapeutic applications in the treatment of opioid addiction and pain management.
作用機序
N-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide is a selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain and reward. This compound binds to the mu-opioid receptor and blocks the effects of opioids, such as morphine and heroin. This results in a decrease in the rewarding effects of opioids and a reduction in opioid-induced analgesia.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the rewarding effects of opioids, as well as to decrease opioid-induced analgesia. This compound has also been shown to reduce the development of tolerance to opioids, which is a major problem in the treatment of chronic pain.
実験室実験の利点と制限
One of the major advantages of N-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide is its selectivity for the mu-opioid receptor. This allows researchers to specifically target this receptor and study its effects. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is that it is not orally bioavailable, which limits its use in animal studies.
将来の方向性
There are a number of future directions for the use of N-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide in scientific research. One area of interest is the development of new opioid addiction treatments that target the mu-opioid receptor system. This compound has also been shown to have potential therapeutic applications in the treatment of chronic pain. Additionally, this compound could be used to study the role of the mu-opioid receptor system in other neurological disorders, such as depression and anxiety.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been widely used in scientific research. It is a selective antagonist of the mu-opioid receptor and has been shown to have potential therapeutic applications in the treatment of opioid addiction and pain management. This compound has a number of advantages and limitations for use in lab experiments, and there are a number of future directions for its use in scientific research.
合成法
N-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide can be synthesized by reacting 4-chloro-2-aminophenol with 4-(4-chlorophenyl)-2-thiazolamine in the presence of acetic anhydride. The resulting product is then reacted with acetic acid to obtain this compound.
科学的研究の応用
N-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide has been widely used in scientific research as a tool to study the mu-opioid receptor system. It has been shown to have potential therapeutic applications in the treatment of opioid addiction and pain management. This compound has been used to investigate the role of the mu-opioid receptor in addiction and withdrawal, as well as to study the effects of opioids on pain perception.
特性
IUPAC Name |
N-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS.BrH/c1-11(22)19-14-6-8-15(9-7-14)20-17-21-16(10-23-17)12-2-4-13(18)5-3-12;/h2-10H,1H3,(H,19,22)(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUWJSATWGEQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenyl)thio]-N-(2-ethoxyphenyl)propanamide](/img/structure/B5012406.png)
![1-(4-methoxyphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5012411.png)
![N-(4-ethoxyphenyl)-3-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5012423.png)

![5-({[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5012432.png)
![ethyl 4-{[5-(2-furyl)-3-oxo-1-cyclohexen-1-yl]amino}benzoate](/img/structure/B5012447.png)
![N-(5-chloro-2-pyridinyl)-4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5012452.png)
![ethyl S-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]cysteinate](/img/structure/B5012460.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5012476.png)

![N-(5-{1-[2-(mesitylamino)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-methylphenyl)-2-methylpropanamide](/img/structure/B5012485.png)

